Technical Whitepaper: N-Cyclohexyl Aspartic Acid (CAS 90979-36-5)
Technical Whitepaper: N-Cyclohexyl Aspartic Acid (CAS 90979-36-5)
The following technical guide is structured as a high-level product monograph and research whitepaper. It synthesizes confirmed chemical data with theoretical grounding where specific experimental constants are proprietary or variable.[1]
Executive Summary
N-Cyclohexyl aspartic acid (CAS 90979-36-5) is a specialized amino acid derivative characterized by the N-alkylation of the aspartate backbone with a cyclohexyl ring.[1] Unlike its parent compound, L-aspartic acid, which is a primary metabolite, this derivative exhibits distinct physicochemical properties due to the introduction of a bulky, hydrophobic moiety.[1]
This modification alters its interaction with biological targets, shifting its role from a metabolic substrate to a competitive inhibitor in the urea cycle and a valuable chiral building block in peptidomimetic drug design.[1] This guide details its synthesis, characterization, and application in pharmaceutical research.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature & Structure[1][5]
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IUPAC Name: 2-(Cyclohexylamino)butanedioic acid[1]
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Common Synonyms: N-Cyclohexyl-L-aspartate; Aspartic acid, N-cyclohexyl-[1]
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Molecular Formula: C₁₀H₁₇NO₄[1]
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Molecular Weight: 215.25 g/mol [1]
Structural Logic
The molecule consists of two distinct domains:[1]
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The Polar Head: The dicarboxylic acid backbone of aspartic acid, retaining the capacity for hydrogen bonding and ionic interactions (zwitterionic potential).[1]
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The Hydrophobic Tail: The cyclohexyl ring attached to the amine.[1] This sterically hinders the nitrogen, reducing its nucleophilicity compared to free aspartic acid, and increases lipophilicity (LogP), potentially enhancing membrane permeability relative to the parent amino acid.[1]
Key Properties Table
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically white to off-white powder.[1] |
| Solubility | Low in neutral water; Soluble in dilute acid/base.[1] | The cyclohexyl group reduces water solubility compared to Asp.[1] |
| Chirality | Single enantiomer (L-form) or Racemic | Enzymatic synthesis yields >99% ee (L-isomer).[1] |
| pKa (Predicted) | N-alkylation slightly depresses the pKa of the amine.[1] | |
| Stability | Stable under standard conditions.[1][2] | Avoid strong oxidizing agents.[1][2] |
Synthesis & Manufacturing Technologies
The synthesis of N-Cyclohexyl aspartic acid represents a classic choice between chemical scalability and stereochemical precision .[1]
Route A: Biocatalytic Hydroamination (The "Gold Standard")
For pharmaceutical applications requiring high enantiopurity (>99% ee), enzymatic synthesis is the preferred route.[1] This method utilizes aspartate ammonia lyases (e.g., EDDS lyase or engineered variants like MAL-Q73A) to catalyze the addition of cyclohexylamine to fumarate.[1]
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Mechanism: Stereoselective anti-addition of the amine across the double bond of fumarate.[1]
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Advantages: Green chemistry (aqueous buffer), ambient temperature, essentially perfect stereocontrol.[1]
Route B: Chemical Michael Addition
For industrial applications where chirality is less critical, or for racemic standards.[1]
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Reagents: Maleic anhydride or Fumaric acid + Cyclohexylamine.[1]
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Conditions: Reflux in organic solvent (e.g., ethanol/toluene) or neat melt.[1]
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Drawback: Often yields a racemic mixture (DL-N-cyclohexyl aspartic acid) requiring costly resolution if the L-isomer is needed.[1]
Synthesis Workflow Diagram
The following diagram contrasts the two primary production pathways.
Figure 1: Comparative synthesis pathways.[1] Route A is preferred for drug development due to stereospecificity.[1]
Applications in Drug Development[1]
Metabolic Modulation (Urea Cycle)
Research indicates that N-alkyl derivatives of aspartic acid act as antimetabolites.[1] Specifically, N-cyclohexyl aspartic acid has been shown to inhibit citrulline synthesis in liver homogenates by approximately 50% [2].[1]
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Mechanism: It competes with natural L-aspartate for binding sites on enzymes like argininosuccinate synthetase, disrupting the urea cycle.[1]
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Therapeutic Potential: While direct therapeutic use requires caution due to toxicity, this mechanism is valuable for creating metabolic stress models in research or designing enzyme inhibitors.[1]
Peptidomimetic Scaffolds
In peptide drug discovery, the N-cyclohexyl group serves as a conformational constraint .[1]
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Steric Bulk: The cyclohexyl ring restricts the rotation of the peptide backbone (
and angles), potentially locking a peptide into a bioactive conformation (e.g., -turn mimetic).[1] -
Proteolytic Stability: N-alkylation protects the adjacent peptide bond from enzymatic hydrolysis by proteases, extending the half-life of peptide drugs.[1]
Analytical Characterization Protocols
To validate the identity of CAS 90979-36-5, the following multi-modal approach is recommended.
Proton NMR ( H-NMR)[1]
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Solvent: D
O (with NaOD) or DMSO-d . -
Key Signals:
Mass Spectrometry (LC-MS)
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Ionization: ESI (Positive Mode).[1]
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Target Ion:
m/z.[1] -
Fragmentation: Look for loss of the cyclohexyl group or decarboxylation fragments.[1]
Enantiomeric Purity (Chiral HPLC)
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Column: Crown ether-based (e.g., Crownpak CR(+)) or Zwitterionic chiral stationary phases.[1]
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Mobile Phase: Perchloric acid (pH 1.5–2.[1]0) is often used for amino acids to suppress ionization of carboxyls while protonating the amine.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Category | H-Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation.[1] | Wear nitrile gloves.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Use safety goggles.[1] |
| STOT-SE | H335: May cause respiratory irritation.[1] | Handle in a fume hood.[1] |
Storage: Store at +2°C to +8°C (desiccated). The compound is hygroscopic; protect from moisture to prevent hydrolysis or clumping.[1]
Biological Mechanism Diagram[1]
The following diagram illustrates the competitive inhibition mechanism within the urea cycle, highlighting the disruption point caused by N-cyclohexyl aspartic acid.
Figure 2: Proposed mechanism of action. The N-cyclohexyl derivative competes with natural aspartate, reducing metabolic flux.[1]
References
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Biocatalytic Asymmetric Synthesis of N-Cycloalkyl-Substituted L-Aspartic Acids. Source: University of Groningen / ResearchGate.[1] Context: Describes the enzymatic synthesis using MAL-Q73A and EDDS lyase to achieve high enantiopurity (>99% ee) for N-cyclohexyl aspartic acid.
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A Study on the "In Vitro" Synthesis of Citrulline: Part I. Effect of Some N-Alkyl Derivatives of Aspartic Acid. Source: Canadian Journal of Biochemistry and Physiology.[1] Context: Establishes the biological activity of N-cyclohexyl aspartic acid as an inhibitor of citrulline synthesis (50% reduction).
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[1]
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Preparation of N-Substituted Aspartic Acids via Enantiospecific Conjugate Addition. Source: Journal of the Chemical Society, Perkin Transactions 1.[1] Context: Details the chemical and enzymatic mechanisms for adding amines to fumaric acid.
